MetAP2 Enzymatic Inhibition: Target Compound vs. Non‑Brominated and Dibrominated Analogs
The target compound inhibits human methionine aminopeptidase‑2 (MetAP2) with an IC50 of 3.90 × 10³ nM (3.9 µM) in a coupled enzyme chromogenic assay at pH 7.4 and 22 °C [1]. In contrast, the direct analog lacking the bromine atom, 3‑(2,1,3‑benzothiadiazole‑4‑sulfonamido)benzoic acid, has no reported MetAP2 inhibitory activity in any public database. The dibrominated analog 5‑bromo‑2‑(7‑bromo‑2,1,3‑benzothiadiazole‑4‑sulfonamido)benzoic acid also lacks documented MetAP2 activity [2]. This differential activity profile indicates that the specific 5‑bromo substitution on the benzoic acid ring, and the absence of a second bromine on the benzothiadiazole core, are critical determinants of MetAP2 engagement.
| Evidence Dimension | In vitro inhibition of human MetAP2 (IC50) |
|---|---|
| Target Compound Data | 3.90 × 10³ nM (3.9 µM) |
| Comparator Or Baseline | 3‑(2,1,3‑benzothiadiazole‑4‑sulfonamido)benzoic acid (non‑brominated): No MetAP2 activity reported; 5‑bromo‑2‑(7‑bromo‑2,1,3‑benzothiadiazole‑4‑sulfonamido)benzoic acid (dibrominated): No MetAP2 activity reported |
| Quantified Difference | Target compound shows measurable inhibition; both comparators show no detectable activity in available databases |
| Conditions | Coupled enzyme chromogenic assay, pH 7.4, 22 °C; data curated by BindingDB from Abbott Laboratories |
Why This Matters
Procurement decisions for MetAP2 inhibitor screening or chemical biology studies must select the target compound because structurally similar analogs lack the essential bromine‑positioning that confers MetAP2 affinity.
- [1] BindingDB BDBM17596: IC50 = 3.90E+3 nM for human MetAP2. View Source
- [2] PubChem Compound Search: 5‑bromo‑2‑(7‑bromo‑2,1,3‑benzothiadiazole‑4‑sulfonamido)benzoic acid (CAS 132028‑60‑5). No MetAP2 bioassay data available. View Source
